TC-A 2317 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TC-A 2317 hydrochloride is a potent Aurora kinase A inhibitor . It exhibits excellent selectivity to Aurora B kinase and other 60 kinases . It has good cell permeability and antitumor activity .

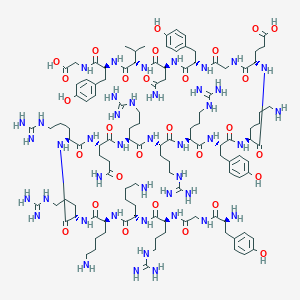

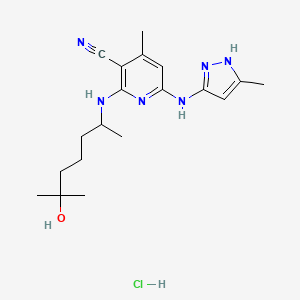

Molecular Structure Analysis

The molecular weight of TC-A 2317 hydrochloride is 392.93 . The chemical formula is C19H28N6O.HCl . The chemical name is 2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrile hydrochloride .Physical And Chemical Properties Analysis

TC-A 2317 hydrochloride is a pale yellow solid . It is soluble to 100 mM in DMSO and to 50 mM in ethanol . It should be stored at +4°C .Scientific Research Applications

Aurora Kinase A Inhibition

TC-A 2317 hydrochloride is a potent inhibitor of Aurora kinase A . The inhibition constant (Ki) is 1.2 nM, which is significantly lower than the 101 nM required for the inhibition of Aurora kinase B . This makes it a highly selective inhibitor for Aurora kinase A over Aurora kinase B .

Selectivity Over Other Kinases

In addition to its potent inhibition of Aurora kinase A, TC-A 2317 hydrochloride is selective over 60 other kinases . The half-maximal inhibitory concentration (IC50) values for these other kinases are greater than 1000 nM , demonstrating the compound’s selectivity.

Cell Permeability

TC-A 2317 hydrochloride exhibits good cell permeability . This is an important property for any potential therapeutic agent as it allows the compound to cross cell membranes and reach its target within the cell.

Antitumor Activity

TC-A 2317 hydrochloride has demonstrated antitumor activity . This is likely due to its inhibition of Aurora kinase A, a protein that is often overexpressed in cancer cells and is involved in cell division and proliferation.

Aurora B Kinase Inhibition

Although TC-A 2317 hydrochloride is more selective for Aurora kinase A, it does have some inhibitory activity against Aurora kinase B . The Ki for Aurora kinase B is 101 nM , which is higher than for Aurora kinase A but still indicates some level of activity.

Biochemical Research

Given its potent and selective inhibition of Aurora kinase A, TC-A 2317 hydrochloride is a valuable tool for biochemical research. It can be used to study the role of Aurora kinase A in various cellular processes and disease states .

Mechanism of Action

Target of Action

TC-A 2317 hydrochloride is an orally active inhibitor that primarily targets Aurora A kinase . Aurora A kinase is a protein that plays a crucial role in cell division and has been implicated in cancer progression .

Mode of Action

TC-A 2317 hydrochloride interacts with Aurora A kinase by binding to it, inhibiting its activity . This inhibition disrupts the normal function of the kinase, leading to changes in cell division .

Biochemical Pathways

The inhibition of Aurora A kinase can disrupt these pathways, potentially leading to the death of cancer cells .

Pharmacokinetics

TC-A 2317 hydrochloride exhibits good cell permeability and pharmacokinetic (PK) profile . It reaches a maximum serum concentration (Cmax) of 4930 nM at 1.2 hours (Tmax) and maintains a serum concentration of 52 nM after 24 hours, with a half-life (T1/2) of 3.3 hours at a dosage of 30 mg/kg in rats .

Result of Action

The primary result of TC-A 2317 hydrochloride’s action is its antitumor activity . In a study involving a HCT-116 xenograft mouse model, daily administration of TC-A 2317 hydrochloride at 30 mg/kg resulted in a 59% inhibition of tumor growth after 14 days .

Safety and Hazards

In case of inhalation, one should be moved to fresh air and given artificial respiration if breathing stops . If it comes into contact with skin, it should be washed off with copious amounts of water . If swallowed, the mouth should be washed out with copious amounts of water . It is not flammable or combustible .

properties

IUPAC Name |

2-[(6-hydroxy-6-methylheptan-2-yl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N6O.ClH/c1-12-9-16(22-17-10-14(3)24-25-17)23-18(15(12)11-20)21-13(2)7-6-8-19(4,5)26;/h9-10,13,26H,6-8H2,1-5H3,(H3,21,22,23,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVATYHPJJPMIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)NC(C)CCCC(C)(C)O)NC2=NNC(=C2)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245907-03-2 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 2-[(5-hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245907-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)

![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)